molecular formula C19H22N2O3 B3830934 1,3-diethyl-4,5-dihydroxy-4,5-diphenyl-2-imidazolidinone

1,3-diethyl-4,5-dihydroxy-4,5-diphenyl-2-imidazolidinone

Cat. No. B3830934
M. Wt: 326.4 g/mol
InChI Key: MBBSWOGYGKCKIE-UHFFFAOYSA-N
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Description

“1,3-diethyl-4,5-dihydroxy-4,5-diphenyl-2-imidazolidinone” is a compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . The compound is highly soluble in water and other polar solvents .


Molecular Structure Analysis

The molecular formula of “1,3-diethyl-4,5-dihydroxy-4,5-diphenyl-2-imidazolidinone” is C17H18N2O3 . It has a molecular weight of 298.34 .


Physical And Chemical Properties Analysis

The compound “1,3-diethyl-4,5-dihydroxy-4,5-diphenyl-2-imidazolidinone” has a melting point of 205 °C (decomp), a predicted boiling point of 480.0±45.0 °C, and a predicted density of 1.317±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 12.91±0.40 .

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and functional groups . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

Imidazole derivatives, including “1,3-diethyl-4,5-dihydroxy-4,5-diphenyl-2-imidazolidinone”, have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Future research may focus on exploring their potential in various therapeutic applications .

properties

IUPAC Name

1,3-diethyl-4,5-dihydroxy-4,5-diphenylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-3-20-17(22)21(4-2)19(24,16-13-9-6-10-14-16)18(20,23)15-11-7-5-8-12-15/h5-14,23-24H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBSWOGYGKCKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)N(C(C1(C2=CC=CC=C2)O)(C3=CC=CC=C3)O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diethyl-4,5-dihydroxy-4,5-diphenyl-2-imidazolidinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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